Carglumic Acid-d5
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Overview
Description
Carglumic Acid-d5 is a deuterated form of carglumic acid, which is a synthetic structural analog of N-carbamoyl-L-glutamic acid. This compound is primarily used in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. Hyperammonemia can result from deficiencies in the enzyme N-acetylglutamate synthase, which is crucial for the urea cycle that detoxifies ammonia in the liver .
Preparation Methods
Carglumic Acid-d5 is synthesized through a reaction involving L-glutamic acid and potassium cyanate in an aqueous medium. The reaction proceeds in a single step, followed by neutralization with hydrochloric acid and purification through recrystallization in water . Industrial production methods typically involve scaling up this synthetic route while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Carglumic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Carglumic Acid-d5 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterated nature.
Biology: The compound is studied for its role in the urea cycle and its potential therapeutic effects on metabolic disorders.
Medicine: this compound is used in clinical research to develop treatments for hyperammonemia and related conditions.
Industry: It is utilized in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
Carglumic Acid-d5 acts as an analog of N-carbamoyl-L-glutamic acid, which is an essential activator of the enzyme carbamoyl phosphate synthetase 1. This enzyme catalyzes the first step of the urea cycle, converting ammonia into carbamoyl phosphate. By mimicking the natural activator, this compound enhances the activity of carbamoyl phosphate synthetase 1, thereby facilitating the detoxification of ammonia in the liver .
Comparison with Similar Compounds
Carglumic Acid-d5 is unique due to its deuterated structure, which provides enhanced stability and distinct spectroscopic properties compared to non-deuterated analogs. Similar compounds include:
N-carbamoyl-L-glutamic acid: The non-deuterated form, used for similar therapeutic purposes.
N-acetylglutamate: Another analog involved in the urea cycle but with different activation properties.
Carbamoyl phosphate synthetase activators: A broader category of compounds that enhance the activity of the enzyme involved in the urea cycle .
This compound stands out due to its specific applications in research and its role in treating metabolic disorders.
Properties
Molecular Formula |
C6H10N2O5 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m1/s1/i1D2,2D2,3D |
InChI Key |
LCQLHJZYVOQKHU-XSDLJHQPSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N |
Origin of Product |
United States |
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